molecular formula C12H15O4- B13907885 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate

2-[2-(Furan-2-yl)cyclohexyl]oxyacetate

Cat. No.: B13907885
M. Wt: 223.24 g/mol
InChI Key: YRIFQKJPPZNCIK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Furan-2-yl)cyclohexyl]oxyacetate is an organic compound that features a furan ring attached to a cyclohexyl group through an oxygen bridge, with an acetate group attached to the oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate typically involves the reaction of furan derivatives with cyclohexyl compounds under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)cyclohexyl]oxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid

    Reduction: Saturated furan derivatives

    Substitution: Various substituted acetates

Mechanism of Action

The mechanism of action of 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, altering their function and leading to various biological effects. The acetate group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Furan-2-yl)cyclohexyl]oxyacetate is unique due to its combination of a furan ring and a cyclohexyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15O4-

Molecular Weight

223.24 g/mol

IUPAC Name

2-[2-(furan-2-yl)cyclohexyl]oxyacetate

InChI

InChI=1S/C12H16O4/c13-12(14)8-16-11-5-2-1-4-9(11)10-6-3-7-15-10/h3,6-7,9,11H,1-2,4-5,8H2,(H,13,14)/p-1

InChI Key

YRIFQKJPPZNCIK-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C(C1)C2=CC=CO2)OCC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.